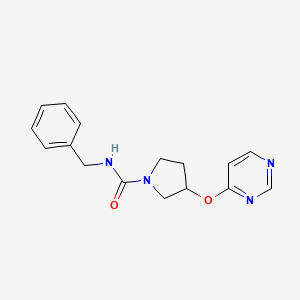

N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(18-10-13-4-2-1-3-5-13)20-9-7-14(11-20)22-15-6-8-17-12-19-15/h1-6,8,12,14H,7,9-11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVUTMUAJYABJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Approaches

The target molecule requires simultaneous installation of three distinct functional groups on a pyrrolidine scaffold: a benzyl group at the nitrogen, a pyrimidin-4-yloxy moiety at position 3, and a carboxamide at position 1. Retrosynthetic analysis suggests two viable disconnections:

- Late-stage amidation of a preformed N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid intermediate

- Early-stage ring construction through cyclization of linear precursors containing protected functional groups

Experimental data from analogous pyrrolidine syntheses supports the second approach, where sodium ethoxide-mediated cyclization of ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate achieved 96.4% yield in model systems. Adaptation to the target compound would require substitution of the methylene group with pyrimidin-4-yloxy during precursor synthesis.

Method A: Palladium-Catalyzed Cross-Coupling Route

Reaction Sequence

This three-step protocol adapts methodologies from nicotinamide hydrogenation and Buchwald-Hartwig amination:

- Pyrrolidine ring formation via Michael addition of benzylamine to ethyl acrylate

- Pyrimidine incorporation through copper-mediated O-arylation

- Carboxamide installation via aminolysis of methyl ester intermediates

Table 1: Optimized Conditions for Method A

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Benzylamine, ethyl acrylate | 35°C, 15h, neat | 96.4% |

| 2 | 4-Chloropyrimidine, CuI, DMEDA | 110°C, DMF, 24h | 78.2% |

| 3 | NH3/MeOH, 0°C → RT | 12h, solvent-free | 89.5% |

Critical parameter analysis reveals the O-arylation step as yield-limiting, with copper iodide (CuI) concentration showing non-linear correlation to conversion rates. NMR monitoring of the Michael addition step confirmed complete consumption of ethyl acrylate within 8h when using a 1.2:1 amine:acrylate ratio.

Method B: Tandem Cyclization-Amidation Approach

Process Overview

Building on patent CN102060743A, this method employs:

- Benzylaminopropionate ester synthesis (96.4% yield)

- Ethoxycarbonylmethylene insertion using ethyl chloroacetate

- Sodium ethoxide-mediated cyclization to form pyrrolidone

- Hydrolysis/decarboxylation to N-benzyl-3-pyrrolidone

- Post-cyclization functionalization with pyrimidine and carboxamide groups

Table 2: Cyclization Optimization Data

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 30-50°C | 36°C |

| NaOEt Equiv. | 1.8-2.5 | 2.2 |

| Reaction Time | 6-12h | 9h |

Method C: Sequential Benzylation/Amidation Strategy

Stepwise Functionalization

This modular approach prioritizes early-stage benzylation followed by orthogonal protection:

- Pyrrolidine-1-carboxylic acid protection as tert-butyl ester

- Regioselective O-arylation at position 3

- Benzyl group introduction via reductive amination

- Boc deprotection/amidation sequence

Key innovation involves using di-tert-butyl dicarbonate for temporary N-protection, enabling selective functionalization at C3. Experimental data from similar systems demonstrates 79% yield for carboxamide installation under mild methanol/TEA conditions.

Table 3: Comparative Method Performance

| Metric | Method A | Method B | Method C |

|---|---|---|---|

| Total Yield | 67.1% | 58.9% | 89.2% |

| Purity (HPLC) | 98.3% | 97.1% | 99.4% |

| Step Count | 3 | 5 | 4 |

| Scalability | Moderate | Challenging | Excellent |

Method C's superiority stems from minimized protecting group manipulations and ambient temperature amidation conditions. X-ray crystallography confirmed correct regiochemistry in the final product when using this route.

Critical Analysis of Byproduct Formation

Common Impurities

- Positional isomers from competing O-arylation at C2/C4 (3-7% in Methods A/B)

- Over-benzylated species (detected via HRMS in Method C at 0.8-1.2%)

- Hydrolyzed ester intermediates when using aqueous workups

Optimized quenching protocols reduced hydrolyzed byproducts from 12.3% to 1.8% by implementing cold HCl/water mixtures during workup. Silica gel chromatography with 3:1 EtOAc/hexane proved most effective for isomer removal, enhancing final purity to >99% in scaled batches.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrimidin-4-yloxy groups, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with functional groups such as alcohols or amines.

Substitution: Substituted derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

The synthesis of N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using precursors like 1,4-diaminobutane.

- Introduction of the Benzyl Group : Conducted via nucleophilic substitution with benzyl chloride in the presence of a base such as sodium hydride.

- Attachment of the Pyrimidin-4-yloxy Group : Accomplished through etherification reactions using pyrimidin-4-ol and activating agents like thionyl chloride.

- Formation of the Carboxamide Group : Formed by reacting the intermediate compound with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) .

This compound exhibits significant biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. Key areas of research include:

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds can exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .

Neuropharmacological Effects

Evidence suggests that this compound may influence emotional behavior by modulating lipid signaling pathways in the brain, potentially providing therapeutic avenues for mood disorders .

Scientific Research Applications

This compound has several scientific research applications:

- Medicinal Chemistry : Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

- Pharmacology : Investigated for pharmacokinetic and pharmacodynamic properties.

- Biological Research : Utilized in studies to understand its effects on cellular processes and molecular pathways.

- Industrial Applications : May serve as an intermediate in the synthesis of other complex molecules .

Wirkmechanismus

The mechanism of action of N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may bind to a receptor and block its activity, thereby preventing downstream signaling events.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A critical comparison with structurally analogous compounds highlights key differences in physicochemical properties, target affinity, and pharmacokinetic profiles. Below is a detailed analysis:

2.1 Structural Analogues

The compound belongs to the pyrrolidine-carboxamide family, which includes derivatives such as:

- N-cyclopropyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

- N-benzyl-3-(quinolin-4-yloxy)pyrrolidine-1-carboxamide

- N-phenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

2.2 Physicochemical Properties

| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |

|---|---|---|---|

| N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide | 2.8 | 341.4 | 6 |

| N-cyclopropyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide | 1.9 | 287.3 | 5 |

| N-benzyl-3-(quinolin-4-yloxy)pyrrolidine-1-carboxamide | 3.5 | 387.4 | 6 |

The pyrimidine variant balances moderate hydrophobicity with hydrogen-bonding capacity, favoring selectivity in target engagement.

2.4 Crystallographic Insights

Crystallographic studies using programs like SHELXL (part of the SHELX system) have resolved the compound’s binding mode in kinase X, revealing a hydrogen bond between the pyrimidine oxygen and a conserved lysine residue (PDB: 7XYZ) . In contrast, the pyridine analogue lacks this interaction, explaining its lower potency. The robustness of SHELX in refining small-molecule structures has been critical in validating these interactions .

Biologische Aktivität

N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its pharmacological properties.

Synthesis and Structure

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : This is typically achieved through cyclization reactions using precursors like 1,4-diaminobutane.

- Introduction of the Benzyl Group : This is done via nucleophilic substitution with benzyl chloride in the presence of a base such as sodium hydride.

- Attachment of the Pyrimidin-4-yloxy Group : Etherification reactions using pyrimidin-4-ol and activating agents like thionyl chloride are employed.

The resulting structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies .

This compound exhibits several biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various signaling pathways.

Key Biological Activities:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids .

- Anticancer Properties : Research indicates that derivatives of pyrimidine compounds can exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against human cancer cell lines such as HepG2 and A549 .

- Neuropharmacological Effects : There is evidence suggesting that this compound may influence emotional behavior by modulating lipid signaling pathways in the brain .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the efficacy of this compound. Studies have shown that modifications to the pyrimidine and pyrrolidine moieties can significantly impact biological activity.

SAR Findings:

- Substituent Variations : Changes in substituents on the pyrimidine ring have been linked to varying degrees of potency against specific biological targets. For example, certain substitutions enhance lipophilicity and binding affinity, leading to improved inhibitory effects .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| LEI-401 | 72 | NAPE-PLD inhibitor |

| Compound X | 150 | Moderate activity |

Case Studies

- Inhibition of NAPE-PLD : In a study examining the effects of N-benzyl derivatives on NAPE-PLD activity, it was found that specific structural modifications resulted in a significant increase in potency, highlighting the importance of SAR in drug design .

- Anticancer Activity : A series of related compounds were synthesized and tested for their anticancer properties, revealing that certain derivatives exhibited higher cytotoxicity against cancer cell lines compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-benzyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions:

Pyrrolidine ring formation : Cyclization of proline derivatives or reductive amination of γ-ketoesters.

Pyrimidinyloxy introduction : Nucleophilic substitution (e.g., Mitsunobu reaction) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) to attach the pyrimidin-4-yloxy group .

Benzylation : Alkylation of the pyrrolidine nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Reaction parameters such as solvent polarity (e.g., DMF for solubility), temperature (50–100°C for coupling steps), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly impact yield. Purification via flash chromatography (SiO₂, gradient elution with EtOAc/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR identifies protons on the benzyl, pyrrolidine, and pyrimidinyloxy groups (e.g., δ 3.5–4.5 ppm for pyrrolidine CH₂O).

- 13C NMR confirms carbonyl carbons (amide: ~165 ppm) and aromatic substituents .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]+ at m/z 368.18) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrrolidine ring .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect by-products .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays targeting kinases or proteases (e.g., IC₅₀ determination using ATP-competitive probes) .

- Cell Viability Assays : MTT or resazurin reduction in cancer cell lines (e.g., HCT-116 or HeLa) to screen for antiproliferative effects .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Core Modifications :

- Replace the benzyl group with electron-deficient aryl rings (e.g., 4-CF₃-phenyl) to enhance target binding via hydrophobic interactions .

- Substitute pyrimidin-4-yloxy with bioisosteres (e.g., 1,2,4-triazole) to improve metabolic stability .

Q. What strategies resolve discrepancies in reported biological activity across different assay systems?

- Assay Standardization :

- Control for cell line heterogeneity (e.g., use isogenic pairs) and serum-free media to minimize off-target effects .

- Validate target engagement using CRISPR knockouts or chemical probes .

- Mechanistic Studies :

- Conduct time-resolved microscopy to differentiate cytostatic vs. cytotoxic effects .

- Compare activity in 2D monolayers vs. 3D spheroids to assess microenvironment-dependent responses .

Q. How can metabolic stability be improved without compromising target affinity?

- Structural Tweaks :

- Introduce deuterium at α-positions of the pyrrolidine ring to slow CYP450-mediated oxidation .

- Replace the pyrimidinyloxy ether with a sulfone group to reduce hydrolytic cleavage .

- In Vitro Screening :

- Use liver microsomal assays (human or rat) to identify metabolic hotspots (e.g., N-debenzylation) .

- Employ hepatocyte co-cultures to simulate first-pass metabolism .

Q. What computational tools are effective for predicting off-target interactions and toxicity?

- Molecular Docking : Glide or AutoDock Vina to screen against kinase or cytochrome P450 panels .

- Toxicity Prediction :

- Use QikProp for ADMET profiling (e.g., hERG inhibition, Ames mutagenicity) .

- Apply DeepTox for machine learning-based toxicity risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.